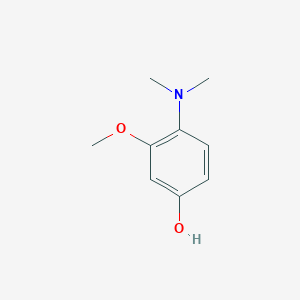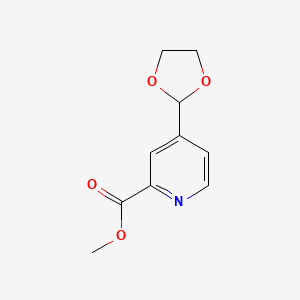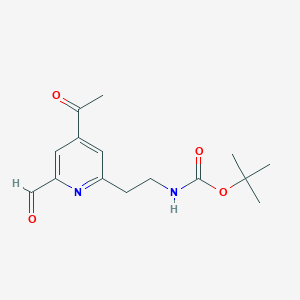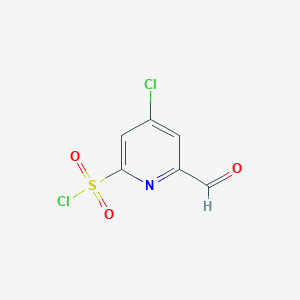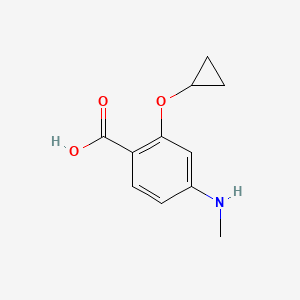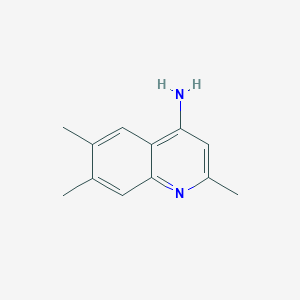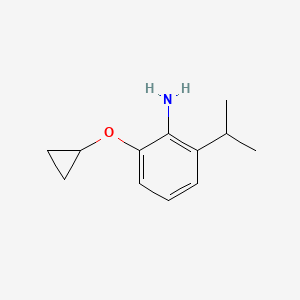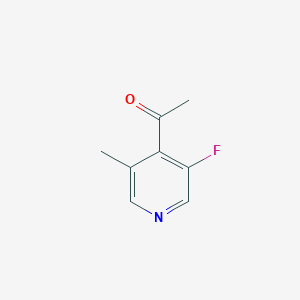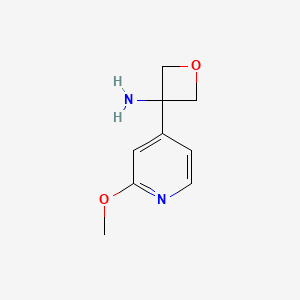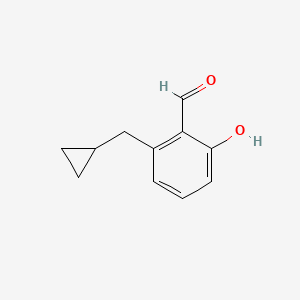
2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde: is an organic compound characterized by the presence of a cyclopropylmethyl group attached to a benzaldehyde structure with a hydroxyl group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor followed by functional group transformations. For instance, the cyclopropylmethyl group can be introduced via a palladium-catalyzed cross-coupling reaction using cyclopropylmagnesium bromide and an aryl halide . The hydroxyl group can be introduced through selective hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of 2-(Cyclopropylmethyl)-6-hydroxybenzoic acid.
Reduction: Formation of 2-(Cyclopropylmethyl)-6-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of various derivatives with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyclopropylmethyl group and hydroxyl group can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
- 2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde
- 2-(Cyclopropylmethyl)-6-methoxybenzaldehyde
- 2-(Cyclopropylmethyl)-3-hydroxybenzaldehyde
Comparison: 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde is unique due to the specific positioning of the hydroxyl group at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of the cyclopropylmethyl group also adds to its distinctiveness, providing steric and electronic effects that can alter its behavior in chemical reactions and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H12O2 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-(cyclopropylmethyl)-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-10-9(6-8-4-5-8)2-1-3-11(10)13/h1-3,7-8,13H,4-6H2 |
Clé InChI |
WIKJQKSYAWZCDP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2=C(C(=CC=C2)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)

